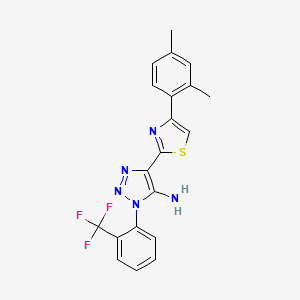

4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

CAS No.: 1251569-19-3

Cat. No.: VC4230238

Molecular Formula: C20H16F3N5S

Molecular Weight: 415.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251569-19-3 |

|---|---|

| Molecular Formula | C20H16F3N5S |

| Molecular Weight | 415.44 |

| IUPAC Name | 5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |

| Standard InChI | InChI=1S/C20H16F3N5S/c1-11-7-8-13(12(2)9-11)15-10-29-19(25-15)17-18(24)28(27-26-17)16-6-4-3-5-14(16)20(21,22)23/h3-10H,24H2,1-2H3 |

| Standard InChI Key | YGTGQZQMXNKEFQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)C |

Introduction

The compound 4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic molecule that combines thiazole and triazole rings with functionalized aromatic groups. This structure suggests potential applications in medicinal chemistry due to its pharmacophore-rich framework, which is often associated with antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The molecular structure of this compound integrates:

-

A thiazole ring, substituted with a 2,4-dimethylphenyl group.

-

A 1H-1,2,3-triazole ring, substituted with a trifluoromethylphenyl group and an amine functionality at the 5-position.

These features make it a promising candidate for biological activity screening due to:

-

The electron-withdrawing effect of the trifluoromethyl group, which can enhance binding affinity to biological targets.

-

The presence of nitrogen-rich heterocycles (triazole and thiazole), known for their bioactivity.

Synthesis Pathways

The synthesis of compounds like this typically involves multi-step reactions:

-

Formation of the thiazole core through cyclization reactions involving thiourea derivatives and α-haloketones.

-

Construction of the triazole ring via azide-alkyne cycloaddition (click chemistry), a widely used method for creating 1H-1,2,3-triazoles.

-

Functionalization steps to introduce specific substituents like the trifluoromethylphenyl or dimethylphenyl groups.

Biological Significance

Compounds with similar structural motifs have been extensively studied for their biological activities:

-

Antimicrobial Activity: Thiazole and triazole derivatives are known to inhibit bacterial and fungal growth by targeting enzymes or cell wall synthesis pathways .

-

Anticancer Potential: Triazole derivatives often exhibit cytotoxic effects on cancer cell lines by interfering with DNA synthesis or inducing apoptosis .

-

Anti-inflammatory Properties: The amine functionality on the triazole ring may interact with enzymes like cyclooxygenase or lipoxygenase, reducing inflammation .

Analytical Characterization

To confirm its structure and purity, standard analytical techniques are employed:

-

NMR Spectroscopy: To identify chemical shifts corresponding to aromatic protons and heterocyclic rings.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To detect functional groups such as amines and trifluoromethyl groups.

Future Directions

Further research is needed to:

-

Explore its pharmacokinetics and pharmacodynamics in vivo.

-

Optimize its structure for enhanced activity and reduced toxicity.

-

Investigate its potential as a lead compound for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume